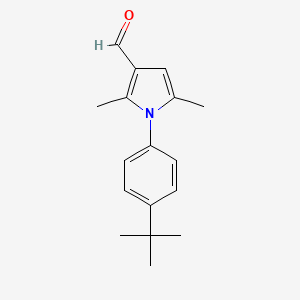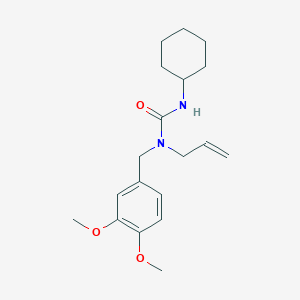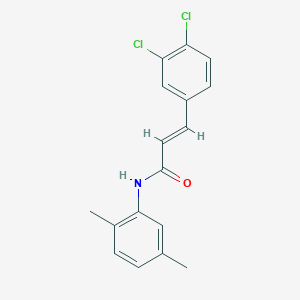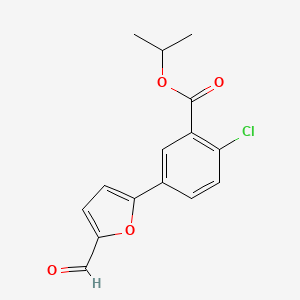
1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a tert-butylphenyl group and an aldehyde group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The aldehyde group is typically quite reactive and can undergo a variety of reactions . The pyrrole ring, being aromatic, is somewhat less reactive but can still participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar aldehyde group could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Cosmetic Industry: UV Filters
1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: is structurally related to compounds used as UV filters in cosmetic products. These filters are crucial for protecting the skin from harmful UV radiation, which can lead to skin disorders such as sunburn, premature aging, and cancer . The compound’s ability to absorb a broad spectrum of UVA and UVB rays makes it a potential candidate for inclusion in sunscreen formulations. Its photostability and safety profile would need to be thoroughly evaluated to ensure consumer safety and regulatory compliance.
Environmental Science: Pollution Treatment
In environmental science, derivatives of this compound could be explored for their effectiveness in adsorbing and degrading pollutants. For instance, similar structures have been used in the adsorption and electrochemical oxidation of perfluorooctanoic acid (PFOA), a persistent environmental pollutant . Research could focus on the compound’s potential to form complexes that can remove or degrade toxic substances from water sources.
Materials Science: Luminescent Materials
The compound’s molecular structure suggests potential applications in the development of luminescent materials. For example, related compounds have been used in the synthesis of perovskite luminescent materials, which are promising for light-emitting diodes (LEDs) and solar cells . The compound’s role could be in tuning the optical properties of these materials to enhance their performance.
Analytical Chemistry: Sensing and Detection
In analytical chemistry, the compound could be investigated for its use in sensing technologies. Similar structures have been utilized in the development of sensors that can detect multiple analytes, such as oxygen and pH levels, through changes in phosphorescence intensity and lifetime . The compound’s unique properties might allow for the creation of more sensitive and selective sensors.
Food Industry: Food Packaging
Compounds with similar structures have been assessed for their safety in food contact applications, such as in the production of polymers for food packaging . The compound could be evaluated as an antioxidant to prevent the degradation of polymers, thereby extending the shelf life of food products.
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-12-10-14(11-19)13(2)18(12)16-8-6-15(7-9-16)17(3,4)5/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDFURNTBWPOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(C)(C)C)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dimethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5710406.png)
![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5710413.png)

![5-[(2-chloro-6-fluorobenzyl)thio]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B5710443.png)
![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B5710448.png)
![1-ethyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5710453.png)


![ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5710461.png)

![(2-methylphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5710475.png)
![5-[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5710484.png)
![N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5710490.png)